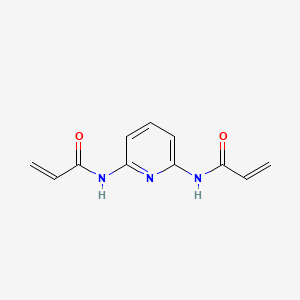

2,6-Bis(acrylamido)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Bis(acrylamido)pyridine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of pyridine, featuring two acrylamide groups attached to the 2 and 6 positions of the pyridine ring. This compound is known for its ability to form strong hydrogen bonds, making it a valuable functional monomer in the synthesis of molecularly imprinted polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Bis(acrylamido)pyridine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopyridine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(acrylamido)pyridine undergoes various chemical reactions, including:

Polymerization: It can polymerize to form molecularly imprinted polymers, which are used for selective binding of target molecules.

Hydrogen Bonding: The compound forms strong hydrogen bonds due to its donor-acceptor-donor hydrogen bond array.

Common Reagents and Conditions:

Hydrogen Bonding: Often studied in the presence of imides or other hydrogen bond acceptors.

Major Products Formed:

Scientific Research Applications

2,6-Bis(acrylamido)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(acrylamido)pyridine exerts its effects is primarily through the formation of strong hydrogen bonds. The compound’s donor-acceptor-donor hydrogen bond array allows it to interact specifically with target molecules, forming stable complexes . This property is exploited in the design of molecularly imprinted polymers, where the compound acts as a template to create binding sites that mimic the target molecule’s shape and functional groups .

Comparison with Similar Compounds

2,6-Bis(alkylcarbonylamino)pyridines: These compounds also form strong hydrogen bonds and are used in similar applications.

2,2’-Dipyridylamine: Another compound that forms hydrogen bonds but differs in its binding motifs.

Uniqueness: 2,6-Bis(acrylamido)pyridine is unique due to its specific hydrogen bond array, which allows for the formation of highly selective molecularly imprinted polymers. This specificity makes it particularly valuable in applications requiring precise molecular recognition .

Properties

IUPAC Name |

N-[6-(prop-2-enoylamino)pyridin-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h3-7H,1-2H2,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFKVBQGIGQYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC(=CC=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)

![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2941522.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)

![1-benzyl-3-(benzyloxy)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2941530.png)

![N'-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-ethylethanediamide](/img/structure/B2941535.png)

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)